2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core with multiple methoxy and hydroxy substituents. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: Methoxy and hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxyphenylpropionic acid
Uniqueness
What sets 2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one apart is its unique combination of methoxy and hydroxy groups on the chromen-4-one core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
70460-52-5 |
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Molecular Formula |
C19H20O7 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-2,3-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H20O7/c1-22-15-10-9-12(11-16(15)23-2)19(25-4)18(21,24-3)17(20)13-7-5-6-8-14(13)26-19/h5-11,21H,1-4H3 |
InChI Key |
JSZCHYIDMHAVMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(C(C(=O)C3=CC=CC=C3O2)(O)OC)OC)OC |
Origin of Product |
United States |
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